1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide reveals its unique features. The chlorine and trifluoromethyl groups confer electron-withdrawing properties, affecting reactivity and solubility. The pyridine and pyrrole rings contribute to its aromatic character. The sulfonamide moiety introduces polarity and potential hydrogen bonding interactions .
Scientific Research Applications
Sulfonamides as Chemical Intermediates
Sulfonamides, including structures similar to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide, have been explored for their role as novel terminators in the cyclization of cationic compounds. Trifluoromethanesulfonic acid has been found to be an effective catalyst for inducing cyclization processes, leading to the efficient formation of polycyclic systems. This highlights the potential of sulfonamides in synthetic organic chemistry for creating complex molecular architectures (Haskins & Knight, 2002).
Advanced Organic Synthesis
Research has shown that N-[3-(Trifluoromethyl)homoallyl]sulfonamides can undergo intramolecular cyclizations to produce 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This method provides a pathway for the synthesis of fluorinated prolines, including optically active forms, demonstrating the compound's utility in the development of fluorinated amino acids and peptides (Nadano et al., 2006).
Proton Donating Ability and Chemical Stability
Studies on related sulfonamide derivatives have investigated their structure and proton donating abilities, revealing that the presence of intramolecular hydrogen bonds and electronic effects of substituents play significant roles in their reactivity and interaction with Lewis bases. This research contributes to understanding the chemical behavior and potential applications of sulfonamide compounds in catalysis and materials science (Oznobikhina et al., 2009).
Novel Synthesis Approaches
Innovative methods have been developed for the synthesis of tetrahydropyridine and pyrrolidine derivatives using sulfonamide groups as key intermediates. These methods demonstrate the versatility of sulfonamides in facilitating the construction of nitrogen-containing heterocycles, important in drug discovery and materials science (An & Wu, 2017).
Mechanism of Action
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, the spectrin-like proteins, causing changes in the cytoskeleton of oomycetes .
Biochemical Pathways
It is known to inhibit the growth of strains that are resistant to phenylamides, strobilurin, dimethomorph, and iprovalicarb , indicating that it may affect multiple pathways.
Result of Action
The molecular and cellular effects of 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide’s action include affecting the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects contribute to its fungicidal activity.
Action Environment
Its systemic activity suggests that it may be influenced by the plant’s internal environment .
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrole-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O2S/c11-7-4-6(10(12,13)14)5-16-9(7)17-3-1-2-8(17)20(15,18)19/h1-5H,(H2,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFRWEZYJGBFSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)S(=O)(=O)N)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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